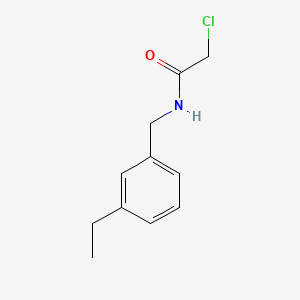
2-Chloro-N-(3-ethylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-ethylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-ethylbenzyl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes involved in the growth and proliferation of cancer cells. Additionally, it may induce cell death by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-(3-ethylbenzyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to reduce inflammation in animal models of inflammation. Furthermore, it has been shown to induce cell death in cancer cells, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(3-ethylbenzyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are various future directions for research on 2-Chloro-N-(3-ethylbenzyl)acetamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, it may be interesting to study its effects on other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Furthermore, it may be valuable to investigate its potential as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, 2-Chloro-N-(3-ethylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. Although its mechanism of action is not fully understood, it has shown promising results in inhibiting the growth of various bacteria and fungi, reducing inflammation, and inducing cell death in cancer cells. Further research is needed to optimize its therapeutic potential and investigate its potential in other diseases and conditions.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide can be achieved using different methods. One of the most common methods involves the reaction between 3-ethylbenzylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
2-Chloro-N-(3-ethylbenzyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells.
properties
IUPAC Name |
2-chloro-N-[(3-ethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNZNDOFIZGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

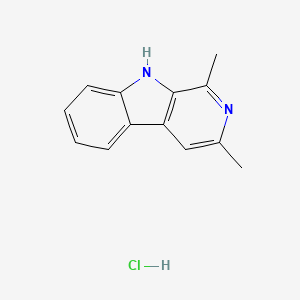
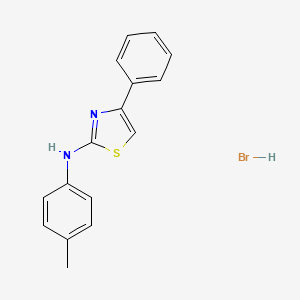
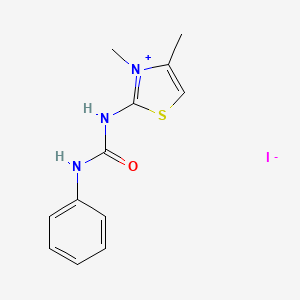
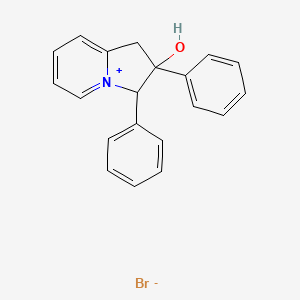



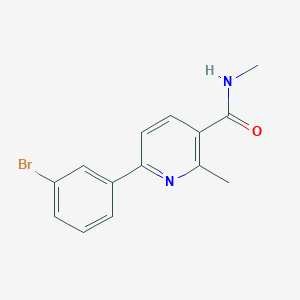
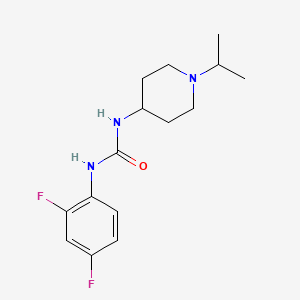
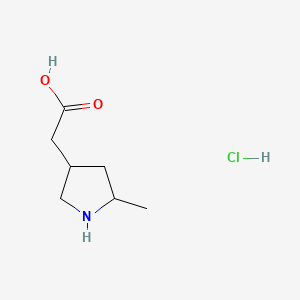
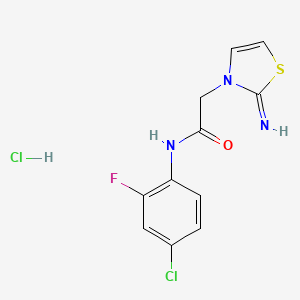
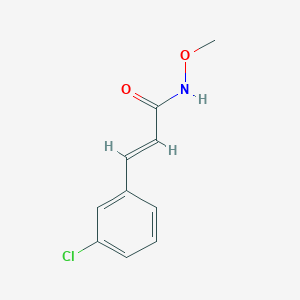
![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)